molecular formula C20H24ClNO B4330321 9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No. B4330321
M. Wt: 329.9 g/mol
InChI Key: ORSTYDJGHKEIFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, also known as Cetuximab, is a monoclonal antibody used for cancer treatment. It was first approved by the United States Food and Drug Administration (FDA) in 2004 for the treatment of colorectal cancer and later for the treatment of head and neck cancer.

Mechanism of Action

9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one binds to the extracellular domain of EGFR, preventing the binding of ligands such as epidermal growth factor (EGF) and transforming growth factor-alpha (TGF-alpha). This blocks the activation of the EGFR signaling pathway, which is involved in cell proliferation, survival, and migration. 9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one also induces antibody-dependent cellular cytotoxicity (ADCC), in which immune cells such as natural killer cells and macrophages recognize and destroy cancer cells that are bound to 9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one.
Biochemical and Physiological Effects:
9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has been shown to have several biochemical and physiological effects. It inhibits the EGFR signaling pathway, leading to decreased cell proliferation and increased apoptosis. It also induces ADCC, leading to the destruction of cancer cells. 9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has been shown to have a favorable safety profile, with few serious adverse events reported.

Advantages and Limitations for Lab Experiments

9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has several advantages for lab experiments. It is a well-characterized monoclonal antibody with a known mechanism of action. It has been extensively studied in preclinical and clinical trials, providing a wealth of data for researchers. However, 9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is expensive and may not be readily available for all research groups. Additionally, 9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one is specific to EGFR and may not be effective against cancers that do not overexpress this receptor.

Future Directions

For research on 9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one include the development of combination therapies, identification of biomarkers, and more research on the long-term effects and optimal dosing and scheduling of treatment.

Scientific Research Applications

9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one has been extensively studied for its efficacy in cancer treatment. It has been shown to inhibit the growth of cancer cells by binding to the epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer cells. 9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one blocks the EGFR signaling pathway, leading to decreased cell proliferation and increased apoptosis.

properties

IUPAC Name

9-(2-chloroethyl)-6-cyclohexyl-3,4-dihydro-2H-carbazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO/c21-11-12-22-18-10-9-15(14-5-2-1-3-6-14)13-17(18)16-7-4-8-19(23)20(16)22/h9-10,13-14H,1-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSTYDJGHKEIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC3=C(C=C2)N(C4=C3CCCC4=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
Reactant of Route 2
Reactant of Route 2
9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
Reactant of Route 3
Reactant of Route 3
9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
Reactant of Route 4
Reactant of Route 4
9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
Reactant of Route 5
9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
Reactant of Route 6
9-(2-chloroethyl)-6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.